Methyl 2-amino-4-bromo-6-(methyloxy)-3-nitrobenzoate
CAS No.:
Cat. No.: VC18735520
Molecular Formula: C9H9BrN2O5
Molecular Weight: 305.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H9BrN2O5 |
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Molecular Weight | 305.08 g/mol |
IUPAC Name | methyl 2-amino-4-bromo-6-methoxy-3-nitrobenzoate |
Standard InChI | InChI=1S/C9H9BrN2O5/c1-16-5-3-4(10)8(12(14)15)7(11)6(5)9(13)17-2/h3H,11H2,1-2H3 |
Standard InChI Key | QDDWCRNZVOGACA-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC(=C(C(=C1C(=O)OC)N)[N+](=O)[O-])Br |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of methyl 2-amino-4-bromo-6-(methyloxy)-3-nitrobenzoate is C₉H₈BrN₂O₅, yielding a molecular weight of 304.08 g/mol. Its structure integrates four distinct functional groups:
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Amino (-NH₂) at position 2,
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Bromo (-Br) at position 4,
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Methoxy (-OCH₃) at position 6,
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Nitro (-NO₂) at position 3.
These substituents confer unique electronic and steric properties. For example, the electron-donating methoxy and amino groups contrast with the electron-withdrawing nitro and bromo groups, creating a polarized aromatic system. Such polarity influences reactivity, solubility, and intermolecular interactions .
Table 1: Predicted Physicochemical Properties
The absence of experimental melting point data suggests challenges in crystallization, possibly due to steric hindrance from substituents or competing intermolecular forces .
Synthesis Pathways and Reaction Mechanisms
The synthesis of methyl 2-amino-4-bromo-6-(methyloxy)-3-nitrobenzoate likely involves multi-step reactions, leveraging protective group chemistry and regioselective substitutions.
Stepwise Functionalization of the Benzene Ring
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Introduction of Methoxy Group:
Methoxylation at position 6 could involve nucleophilic aromatic substitution (NAS) using methanol under acidic conditions or via Ullmann coupling with a methylating agent. -
Nitration at Position 3:
Directed by the methoxy group’s ortho/para-directing nature, nitration with nitric acid/sulfuric acid introduces the nitro group at position 3 . -
Bromination at Position 4:
Electrophilic bromination (e.g., using Br₂/FeBr₃) targets position 4, guided by the nitro group’s meta-directing effect . -
Amination at Position 2:
Reduction of a pre-existing nitro group or NAS using ammonia/ammonium salts introduces the amino group. Protective strategies may prevent over-reaction.
Esterification of the Carboxylic Acid Precursor
A final esterification step converts the carboxylic acid intermediate to the methyl ester. Thionyl chloride (SOCl₂) in methanol is a common method, as demonstrated in the synthesis of methyl 2-bromo-4-nitrobenzoate (yield: 99.5%) .
Comparative Analysis with Structural Analogues
Table 2: Structural and Functional Comparisons
The methoxy group in the target compound enhances solubility compared to methyl analogues, while the nitro group increases reactivity toward reduction and cyclization.
Challenges and Future Directions
Current limitations include:
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Synthetic Complexity: Competing directing effects of substituents necessitate precise reaction conditions.
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Characterization Gaps: Experimental data on spectral properties (e.g., NMR, IR) are unavailable, hindering application efforts.
Future research should prioritize:
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Optimizing regioselective synthesis protocols.
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Exploring catalytic systems for efficient bromination and amination.
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Evaluating biological activity in collaboration with pharmacologists.
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